molecular formula C9H12N2O B1311382 3-(1H-imidazol-1-yl)cyclohexanone CAS No. 505062-29-3

3-(1H-imidazol-1-yl)cyclohexanone

Cat. No.: B1311382
CAS No.: 505062-29-3
M. Wt: 164.2 g/mol
InChI Key: DCFJJTOEINUMBH-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with an imidazole moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)cyclohexanone typically involves the Michael addition of imidazole to cyclohex-2-en-1-one under microwave conditions, followed by reduction of the resulting ketone . This method is efficient and provides a straightforward route to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic route, with optimization for yield and purity. Industrial processes may also incorporate continuous flow techniques and advanced purification methods to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-imidazol-1-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted imidazole compounds.

Scientific Research Applications

3-(1H-imidazol-1-yl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Uniqueness: 3-(1H-imidazol-1-yl)cyclohexanone is unique due to its combination of the cyclohexanone ring and imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.

Properties

IUPAC Name

3-imidazol-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h4-5,7-8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJJTOEINUMBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1H-imidazol-1-yl)cyclohexanone
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3-(1H-imidazol-1-yl)cyclohexanone
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3-(1H-imidazol-1-yl)cyclohexanone
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3-(1H-imidazol-1-yl)cyclohexanone
Reactant of Route 6
3-(1H-imidazol-1-yl)cyclohexanone

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